Tris(2,5-xylyl) phosphate
Overview
Description
Tris(2,5-xylyl) phosphate is an organic phosphate ester compound with the chemical formula C27H33O4P. It is a colorless to pale yellow solid known for its excellent solubility and is widely used as a plasticizer and flame retardant in various plastics and rubbers. This compound is valued for its heat resistance and flame-retardant properties, making it an essential additive in many industrial applications .
Mechanism of Action
Target of Action
Tris(2,5-xylyl) phosphate is an organic phosphate ester compound . It is widely used in various plastics and rubbers as a plasticizer and flame retardant . The primary targets of this compound are the materials it is added to, such as plastics, rubbers, coatings, textiles, adhesives, and binders .
Mode of Action
The compound works by imparting heat resistance and flame-retardant properties to the materials it is added to . It effectively reduces the flammability of plastics and rubbers, thereby enhancing their flame-retardant grade .
Biochemical Pathways
It is known that the compound is generally prepared through the esterification reaction of 2,5-dimethylphenol and phosphorus oxychloride . The specific steps include reacting 2,5-dimethylphenol with phosphorus oxychloride to produce an intermediate product, which then undergoes dechlorination under alkaline conditions to yield the final product .
Pharmacokinetics
It is known that the compound is a colorless to light yellow solid with good solubility .
Result of Action
The primary result of the action of this compound is the enhancement of the flame-retardant grade of the materials it is added to . It effectively reduces the flammability of these materials, making them safer for use in various applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it may decompose to produce toxic gases under high-temperature conditions . Therefore, it should be kept away from heat sources . During use, good ventilation should be ensured, and inhalation or skin contact should be avoided . If it accidentally contacts the skin or eyes, it should be immediately washed off with plenty of clean water, and medical help should be sought . In the storage and handling process, it should be kept dry and sealed, away from fire sources and oxidants . It must be managed and disposed of in accordance with relevant regulations and safety procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,5-xylyl) phosphate is typically synthesized through the esterification reaction of 2,5-dimethylphenol with phosphorus oxychloride. The process involves the following steps:
Reaction of 2,5-dimethylphenol with phosphorus oxychloride: This reaction produces an intermediate product.
Removal of chlorine atoms: Under alkaline conditions, the chlorine atoms in the intermediate product are removed to yield the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts such as aluminum chloride or magnesium chloride to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(2,5-xylyl) phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Nitrated or halogenated this compound derivatives.
Scientific Research Applications
Tris(2,5-xylyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a flame retardant and plasticizer in the production of various polymers and resins.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Studied for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the manufacture of flame-retardant materials, coatings, adhesives, and textiles
Comparison with Similar Compounds
Tricresyl phosphate: Another phosphate ester used as a plasticizer and flame retardant.
Triphenyl phosphate: Known for its use as a flame retardant and plasticizer in various applications.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer, particularly in polyurethane foams.
Uniqueness: Tris(2,5-xylyl) phosphate is unique due to its specific structure, which provides a balance of solubility, thermal stability, and flame-retardant properties. Its ability to form a protective char layer distinguishes it from other similar compounds, making it particularly effective in enhancing the flame resistance of materials .
Properties
IUPAC Name |
tris(2,5-dimethylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHAARLWBHZGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940648 | |
Record name | Tris(2,5-dimethylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |
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Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Tris(2,5-xylenyl)phosphate | |
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Boiling Point |
260-265 °C @ 8 mm Hg | |
Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, benzene; slightly soluble in ethanol | |
Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |
Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Tris(2,5-xylenyl)phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Impurities |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |
Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals (from crystallization with dilute alcohol) | |
CAS No. |
19074-59-0 | |
Record name | Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19074-59-0 | |
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Record name | Tris(2,5-xylenyl)phosphate | |
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Record name | 2, phosphate (3:1) | |
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Record name | Tris(2,5-dimethylphenyl) phosphate | |
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Record name | Tris(2,5-xylyl) phosphate | |
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Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
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Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79.8 °C | |
Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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